molecular formula C17H22N4O4 B2663905 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one CAS No. 2034223-50-0

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one

Cat. No.: B2663905
CAS No.: 2034223-50-0
M. Wt: 346.387
InChI Key: WUEAAMWJMWXMHW-UHFFFAOYSA-N
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Description

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one is a heterocyclic small molecule featuring three distinct structural motifs:

3,5-Dimethyl-1,2-oxazol-4-yl: A substituted oxazole ring with methyl groups at positions 3 and 5, contributing steric bulk and electron-donating effects.

Propan-1-one: A ketone group that may participate in metabolic processes or intermolecular interactions.

Its synthesis likely involves multi-step heterocyclic coupling reactions, analogous to methods described for structurally related compounds .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4/c1-11-14(12(2)25-20-11)4-7-17(22)21-9-8-13(10-21)24-16-6-5-15(23-3)18-19-16/h5-6,13H,4,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEAAMWJMWXMHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(C2)OC3=NN=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.

    Introduction of the pyridazine ring: This step involves the nucleophilic substitution reaction of a halogenated pyridazine derivative with a suitable nucleophile.

    Formation of the pyrrolidine ring: This can be accomplished through the cyclization of an appropriate amine with a carbonyl compound.

    Coupling of the rings: The final step involves the coupling of the oxazole, pyridazine, and pyrrolidine rings through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Structural Similarity and Graph-Based Analysis

Using graph-theoretical methods (as outlined in ), the compound’s similarity to analogs can be quantified by shared substructures (Figure 1). Key structural analogs include:

  • Analog B : Substitutes the 6-methoxy group on pyridazine with a hydroxyl group, affecting solubility and hydrogen-bonding capacity.
  • Analog C : Modifies the oxazole’s methyl groups to ethyl, increasing lipophilicity.

Table 1: Structural Comparison

Compound Core Structure Substituent Variations Molecular Weight (g/mol) Predicted LogP
Target Compound Oxazole-Pyrrolidine-Pyridazine 6-OCH₃, 3,5-dimethyl oxazole ~407.4 2.1
Analog A Oxazole-Pyrrolidine-Pyrimidine 6-OCH₃ replaced with pyrimidine ~393.3 1.8
Analog B Oxazole-Pyrrolidine-Pyridazine 6-OCH₃ → 6-OH ~393.4 1.5
Analog C Oxazole-Pyrrolidine-Pyridazine 3,5-diethyl oxazole ~449.5 3.0

The target compound’s unique combination of methoxy-pyridazine and dimethyl-oxazole likely enhances both metabolic stability and target binding compared to analogs .

NMR and Physicochemical Profiling

highlights NMR as a critical tool for comparing chemical environments. For the target compound:

  • Region A (positions analogous to 39–44) : Methoxy and pyridazine protons would show distinct shifts (~δ 3.9 ppm for OCH₃).
  • Region B (positions 29–36) : Pyrrolidine and oxazole methyl groups may exhibit upfield shifts due to electron-donating effects.

Table 2: NMR Chemical Shift Differences

Compound Region A (δ, ppm) Region B (δ, ppm) Key Observations
Target Compound 3.9 (OCH₃) 1.2 (CH₃) High symmetry in oxazole methyls
Analog B 4.1 (OH) 1.3 (CH₃) Broad OH peak, reduced solubility
Analog C 3.9 (OCH₃) 0.9 (CH₂CH₃) Downfield shifts due to ethyl groups

These shifts correlate with substituent electronic effects and steric interactions, consistent with lumping strategies for compounds with analogous reactivity ().

Biological Activity

The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and findings from various studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3} with a molecular weight of approximately 302.33 g/mol. The structure features an oxazole ring, a pyrrolidine moiety, and a pyridazine derivative, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of oxazole and pyridazine exhibit significant anticancer properties. For instance, compounds bearing similar structural motifs have shown cytotoxic effects against various cancer cell lines. A relevant study reported that derivatives with oxazole rings demonstrated selective cytotoxicity in glioma cell lines while sparing healthy cells, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)Mechanism
5fC65.13Apoptosis Induction
5fSH-SY5Y5.00Cell Cycle Arrest

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : Flow cytometry analyses have shown that compounds similar to the target molecule can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
  • Cell Cycle Arrest : Studies have demonstrated that these compounds can halt the cell cycle at specific phases (G0/G1 and S phase), leading to decreased proliferation of cancerous cells .

Case Studies

Several case studies highlight the biological activity of compounds related to the target molecule:

  • Study on Cytotoxic Effects : A study synthesized several derivatives and tested their cytotoxicity against C6 glioma cells. The most effective compounds had IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU), indicating superior efficacy .
  • Hemorrheological Activity : Another investigation focused on the hemorheological properties of structurally similar compounds. Results showed promising angioprotective effects comparable to established drugs such as pentoxifylline .

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